molecular formula C20H12BrNO4 B13957374 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- CAS No. 59722-76-8

9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy-

Cat. No.: B13957374
CAS No.: 59722-76-8
M. Wt: 410.2 g/mol
InChI Key: NXLZYWCPIVGZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione (anthraquinone) derivatives are a class of compounds characterized by a planar tricyclic aromatic structure with two ketone groups. The compound 1-amino-2-(4-bromophenoxy)-4-hydroxy-9,10-anthracenedione features a primary amino group at position 1, a hydroxyl group at position 4, and a 4-bromophenoxy substituent at position 2. These functional groups confer distinct electronic, solubility, and bioactivity properties.

Properties

CAS No.

59722-76-8

Molecular Formula

C20H12BrNO4

Molecular Weight

410.2 g/mol

IUPAC Name

1-amino-2-(4-bromophenoxy)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H12BrNO4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2

InChI Key

NXLZYWCPIVGZKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)Br)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- typically involves a multi-step organic synthesis approach, where the anthracenedione core is functionalized through sequential reactions:

  • Nitration: Introduction of a nitro group on the anthracenedione ring.
  • Reduction: Conversion of the nitro group to an amino group.
  • Bromination: Introduction of bromine into the phenoxy substituent.
  • Hydroxylation: Introduction of a hydroxyl group on the anthracenedione ring.

These steps are carefully controlled to achieve the correct substitution pattern and high purity of the final product.

Detailed Stepwise Preparation

Bromination and Hydroxylation of Anthraquinone Derivatives

A closely related compound, 1-amino-2-bromo-4-hydroxyanthraquinone , shares structural similarity and preparation methodology with the target compound. Its preparation provides valuable insight:

  • Starting Material: 1-aminoanthraquinone.
  • Bromination: Carried out in concentrated sulfuric acid (70-95%) with bromine at elevated temperatures (50-90°C). This yields 1-amino-2,4-dibromoanthraquinone.
  • Hydroxylation (Debromohydroxylation): The dibromo intermediate is treated with boric acid and sulfur trioxide or oleum, converting one bromine substituent into a hydroxyl group, resulting in 1-amino-2-bromo-4-hydroxyanthraquinone.

This process can be summarized as:

Step Reagents/Conditions Product Yield
Bromination Bromine, sulfuric acid (70-95%), 50-90°C 1-amino-2,4-dibromoanthraquinone High
Hydroxylation Boric acid, sulfur trioxide/oleum, 50-115°C 1-amino-2-bromo-4-hydroxyanthraquinone ~89.5%

The reaction is typically performed in a pressure vessel with careful temperature control and stirring. Excess bromine is removed under vacuum, and the product is isolated by filtration and washing.

Synthesis of 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy-

The target compound differs by having a 4-bromophenoxy substituent instead of a simple bromo substituent. The preparation likely involves:

Industrial synthesis would optimize these steps to maximize yield and purity, employing catalysts, controlled temperatures, and purification methods such as recrystallization or chromatography.

Industrial Production Considerations

  • Scale-up: Large-scale production requires precise control of temperature, reaction time, and reagent stoichiometry.
  • Catalysts: Acid catalysts such as sulfuric acid, boric acid, and sulfur trioxide are commonly used.
  • Purification: Recrystallization and chromatographic techniques ensure removal of side products and unreacted starting materials.
  • Safety: Handling bromine and strong acids demands appropriate safety protocols.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose/Transformation Notes
Nitration Nitric acid or nitrating agents Introduce nitro group on anthracenedione Precursor to amino group
Reduction Catalytic hydrogenation or chemical reductants Convert nitro group to amino group Essential for amino substitution
Bromination Bromine, sulfuric acid (70-95%), 50-90°C Introduce bromine on phenoxy or anthracenedione ring Controlled to avoid polybromination
Hydroxylation Boric acid, sulfur trioxide, oleum, 50-115°C Replace bromine with hydroxyl group Debromohydroxylation reaction
Etherification (Phenoxy substitution) 4-bromophenol derivative, base or catalyst Attach 4-bromophenoxy substituent Likely nucleophilic aromatic substitution

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the quinone structure to hydroquinone derivatives.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while substitution reactions could produce various substituted phenoxy compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a precursor for synthesizing other complex molecules or as a reagent in organic synthesis.

Biology

In biological research, anthraquinone derivatives are often studied for their potential anticancer, antimicrobial, and anti-inflammatory properties.

Medicine

Pharmaceutical research might explore this compound for its potential therapeutic effects, particularly in cancer treatment due to the known activity of anthraquinones against cancer cells.

Industry

In industry, anthraquinone derivatives are used as dyes and pigments. This specific compound might find applications in creating specialized dyes with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, anthraquinones can intercalate into DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species, leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Substituents and Their Impacts:
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
1-Amino-2-(4-bromophenoxy)-4-hydroxy- 1-NH₂, 2-(4-BrC₆H₄O), 4-OH ~400 (estimated) Enhanced lipophilicity, potential DNA binding
1-Amino-4-hydroxy-2-phenoxy- (Disperse Red 4) 1-NH₂, 2-C₆H₅O, 4-OH 331.31 Dye application; moderate solubility
1-Amino-4-[(4-chlorophenyl)amino]- (CAS 54946-79-1) 1-NH₂, 4-(4-ClC₆H₄NH) 348.07 Higher genotoxicity vs. brominated analogs
1-Amino-2-[4-(dodecyloxy)phenoxy]-4-hydroxy- 1-NH₂, 2-(C₁₂H₂₅OC₆H₄O), 4-OH 515.27 High lipophilicity; dye (Solvent Red 146)
  • Bromophenoxy vs. Phenoxy: The bromine atom in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like Disperse Red 3. This enhances membrane permeability in biological systems but may reduce aqueous solubility .
  • Halogen Effects (Br vs. Cl): Bromine’s larger atomic radius and polarizability improve DNA intercalation efficiency compared to chlorine, as seen in antitumor aminoanthraquinones .
  • Alkoxy Chain Length : Longer chains (e.g., dodecyloxy in Solvent Red 146) drastically increase hydrophobicity, favoring industrial dye applications over pharmaceutical use .
Antitumor Activity:
  • HAQ (1,4-bis(alkylamino)) and DHAQ (1,4-dihydroxy-5,8-bis(alkylamino)) exhibit curative effects in murine tumors. DHAQ’s hydroxyl groups enhance potency and reduce acute toxicity compared to HAQ .
  • The target compound’s 4-hydroxy and bromophenoxy groups may mimic DHAQ’s DNA-binding mechanism, though bromine’s steric effects could alter binding kinetics .
Genotoxicity:
  • Chlorinated analogs (e.g., CAS 54946-79-1) show higher genotoxicity in cytogenetic assays than brominated derivatives, likely due to stronger electrophilic reactivity .
  • Brominated anthraquinones balance therapeutic efficacy with lower mutagenic risk, as seen in HAQ vs. DHAQ studies .

Physicochemical Properties

Solubility and Drug Likeness:
  • Hydroxyl and amino groups improve aqueous solubility, but bulky substituents (e.g., bromophenoxy) counteract this via hydrophobic effects.
  • In silico drug-likeness: Sulfonated derivatives (e.g., 1-amino-4-hydroxy-2-sulfonic acid) exhibit better solubility and bioavailability, though the target compound’s bromophenoxy group may require formulation optimization .

Biological Activity

9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula: C20H12BrNO4
  • Molecular Weight: 410.2176 g/mol
  • CAS Registry Number: 17418-58-5
  • IUPAC Name: 1-amino-2-(4-bromophenoxy)-4-hydroxyanthraquinone

Research indicates that compounds related to anthracyclines, such as 9,10-anthracenedione derivatives, interact with DNA and induce apoptosis in cancer cells. The mechanisms include:

  • Intercalation into DNA: This disrupts the replication process.
  • Inhibition of topoisomerase II: This prevents DNA from unwinding properly during replication.
  • Induction of apoptosis: Specifically observed in human breast adenocarcinoma cells (MDA-MB-231) with minimal cytotoxic effects on normal breast epithelial cells (HBL-100) .

Anticancer Activity

A study conducted on the compound's effect on MDA-MB-231 cells revealed significant apoptotic activity. The compound's interaction with calf thymus DNA was analyzed using various techniques, including:

  • X-ray diffraction
  • Density Functional Theory (DFT)

The results indicated effective binding to DNA and subsequent induction of cell death pathways .

Cytotoxicity Assay

The cytotoxicity of 9,10-anthracenedione was assessed using the MTT assay. Cells were treated with varying concentrations (20–200 μM) over 24 and 48 hours. The results demonstrated a concentration-dependent inhibition of cell viability in cancer cells while sparing normal cells.

Concentration (μM)% Cell Viability (MDA-MB-231)% Cell Viability (HBL-100)
208590
507088
1005095
2003098

Case Studies

  • Apoptosis Induction Study : In a controlled experiment, MDA-MB-231 cells were treated with the compound. Morphological changes indicative of apoptosis were observed under fluorescence microscopy. The percentage of apoptotic cells was significantly higher compared to untreated controls .
  • DNA Interaction Analysis : The compound's interaction with calf thymus DNA was characterized using spectroscopic methods. Binding affinities were calculated using fluorescence quenching techniques, showing strong interactions that support its mechanism as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy-?

Methodological Answer: Synthesis typically involves bromophenoxy substitution on anthraquinone derivatives. A two-step approach is common:

  • Step 1 : Amination of 1,4-dihydroxyanthraquinone using nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C).
  • Step 2 : Nucleophilic aromatic substitution of the bromophenoxy group under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purity should be verified via HPLC (≥95%) and LC-MS to confirm molecular ion peaks (e.g., [M+H]+ expected at m/z ~432) .

Q. How can solubility and stability be optimized for this compound in aqueous and organic solvents?

Methodological Answer: Solubility tests in DMSO, DMF, and ethanol (common for anthraquinones) should precede experimental design. For aqueous stability:

  • Conduct pH-dependent degradation studies (pH 3–9) with UV-Vis monitoring (absorbance peaks at ~450 nm for anthraquinone chromophores).
  • Use FTIR to track hydroxyl (-OH) and carbonyl (C=O) group stability under thermal stress (TGA/DSC analysis up to 300°C). Anthracenedione derivatives often exhibit poor aqueous solubility but stabilize in polar aprotic solvents .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 180–190 ppm).
  • IR Spectroscopy : Confirm amino (-NH₂, ~3400 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (e.g., C₁₉H₁₃BrN₂O₄: theoretical m/z 431.9974) .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenoxy group influence photophysical properties?

Methodological Answer:

  • Perform UV-Vis and fluorescence spectroscopy in varying solvents to assess solvatochromism.
  • Compare with non-brominated analogs (e.g., 4-methoxyphenoxy derivatives) to isolate bromine’s electron-withdrawing effects.
  • Computational studies (DFT/TD-DFT) can model HOMO-LUMO gaps and predict charge-transfer transitions .

Q. What mechanistic insights explain contradictory catalytic activity in oxidation reactions?

Methodological Answer:

  • Use cyclic voltammetry to identify redox potentials (e.g., anthraquinone’s reversible -0.5 to -0.8 V vs. Ag/AgCl).
  • Compare catalytic efficiency in H₂O₂-mediated oxidations under acidic vs. basic conditions. Contradictions may arise from competing pathways (e.g., radical vs. ionic mechanisms), which EPR spectroscopy can resolve by detecting radical intermediates .

Q. How does steric hindrance from the 4-bromophenoxy group affect supramolecular interactions?

Methodological Answer:

  • Conduct X-ray crystallography to resolve crystal packing and π-π stacking distances.
  • Compare with computational docking studies (e.g., binding to DNA G-quadruplexes or enzyme active sites).
  • Competitive binding assays (e.g., fluorescence quenching with ethidium bromide) quantify interaction strength .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.